molecular formula C12H18N4O5S B1665552 Adrenochrom-Monoaminoguanidin-Mesilat CAS No. 4009-68-1

Adrenochrom-Monoaminoguanidin-Mesilat

Katalognummer: B1665552
CAS-Nummer: 4009-68-1
Molekulargewicht: 330.36 g/mol
InChI-Schlüssel: BILXMHZJNCPMDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adrenochrome monoaminoguanidine mesilate is a derivative of adrenochrome, a compound produced by the oxidation of adrenaline (epinephrine). It is known for its hemostatic properties, meaning it helps to stop bleeding by promoting blood clotting. This compound is used in various medical and scientific applications due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

Hemostatic Agent

AMM exhibits superior hemostatic properties compared to adrenaline, promoting blood clotting at lower doses without causing hypertension or altering cardiac rhythm. Clinical studies have demonstrated its effectiveness in various bleeding disorders:

  • Chronic Nephritis: 90% effectiveness.
  • Hemorrhagic Diathesis: 67% effectiveness.
  • Purpura and Epistaxis: 100% effectiveness .

Radioprotection

AMM has been extensively studied for its protective effects against radiation-induced damage. Research indicates that AMM enhances recovery from radiation-induced leukopenia in both animal models and humans:

  • Animal Studies: Enhanced recovery from leukopenia in irradiated rabbits.
  • Human Studies: Reduced chromosomal aberrations in patients undergoing radiation therapy for cervical cancer .

Cancer Research

In cancer therapy contexts, AMM has shown potential benefits when combined with other agents:

  • Natural Killer Cell Activity: AMM combined with cytochrome C has been found to augment natural killer cell activity in lung cancer treatments, potentially improving patient outcomes during radiotherapy .

Case Studies

Several case studies have documented the efficacy of AMM in clinical settings:

  • Case Study on Chronic Bleeding Disorders: Patients treated with AMM showed significant improvement in bleeding control without adverse effects.
  • Radiation Therapy Case Study: Patients undergoing cervical cancer treatment reported accelerated recovery from leukopenia when administered AMM alongside standard therapy.

Biochemische Analyse

Biochemical Properties

Adrenochrome Monoaminoguanidine Mesilate interacts with various enzymes, proteins, and other biomolecules. It is involved in the oxidation of adrenaline . Over 80% of the adrenaline oxidation occurs via the adrenochrome pathway .

Cellular Effects

Adrenochrome Monoaminoguanidine Mesilate has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to enhance recovery from radiation-induced leukopenia . This suggests that Adrenochrome Monoaminoguanidine Mesilate may have a role in cellular recovery processes following radiation exposure .

Molecular Mechanism

The molecular mechanism of action of Adrenochrome Monoaminoguanidine Mesilate involves its interaction with various biomolecules. It is involved in the oxidation of adrenaline, which is a key biochemical reaction

Temporal Effects in Laboratory Settings

In laboratory settings, Adrenochrome Monoaminoguanidine Mesilate has been observed to enhance recovery from radiation-induced leukopenia This suggests that it may have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Adrenochrome Monoaminoguanidine Mesilate vary with different dosages in animal models. For instance, it has been found to enhance recovery from radiation-induced leukopenia in rabbits

Metabolic Pathways

Adrenochrome Monoaminoguanidine Mesilate is involved in the oxidation of adrenaline, which is a key metabolic pathway

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Adrenochrome Monoaminoguanidin Mesilat kann durch Reaktion von Adrenochrom mit Aminoguanidin in Gegenwart einer Säure synthetisiert werden. Ein Verfahren beinhaltet das Mischen von Aminoguanidinnitrat, Salpetersäure und Wasser mit einer wässrigen Lösung von Adrenochrom . Die Reaktion wird typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Adrenochrom häufig durch Oxidation von Adrenalin oder dessen Salzen mit Oxidationsmitteln wie Persulfaten hergestellt . Das resultierende Adrenochrom wird dann mit Aminoguanidin umgesetzt, um Adrenochrome Monoaminoguanidin Mesilat zu erhalten. Dieser Prozess ist optimiert, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Nebenprodukte zu minimieren.

Biologische Aktivität

Adrenochrome monoaminoguanidine mesilate (AMM) is a synthetic compound derived from adrenochrome, which is produced through the oxidation of adrenaline. This compound has garnered attention for its significant biological activities, particularly in the realms of hemostasis and radioprotection. The following sections detail the biological activity of AMM, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

AMM is characterized by its chemical formula C11H17N5O5SC_{11}H_{17}N_{5}O_{5}S and a molecular weight of approximately 349.36 g/mol. Its synthesis involves a multi-step process that enhances its stability and efficacy compared to adrenochrome. AMM primarily interacts with platelet surface-adrenoreceptors , activating the PLC IP3/DAG pathway , which is crucial for its hemostatic effects .

Biochemical Pathways

  • Oxidation of Adrenaline : AMM is involved in the quinoid oxidation of adrenaline, leading to the formation of reactive quinones that can influence various cellular processes.
  • Cellular Effects : In vitro studies have demonstrated that AMM enhances the recovery from radiation-induced leukopenia, indicating its protective effects on hematopoietic progenitor cells .

Therapeutic Applications

AMM has been studied for various therapeutic applications:

  • Hemostatic Agent : AMM exhibits superior hemostatic properties compared to adrenaline, making it effective at lower doses without causing hypertension or altering cardiac rhythm .
  • Radioprotection : It has shown potential in protecting against radiation-induced damage. Clinical studies indicate that AMM accelerates recovery from leukopenia in patients undergoing radiation therapy for cancer .
  • Cancer Research : AMM combined with cytochrome C has been investigated for its ability to enhance natural killer (NK) cell activity, potentially improving outcomes in lung cancer treatments .

Comparative Analysis with Similar Compounds

Compound NameDescriptionUnique Features
AdrenochromeParent compound formed from adrenaline oxidation.Less stable and less effective as a hemostatic agent.
CarbazochromeA semicarbazide derivative used as a hemostatic agent.Primarily acts on capillary stability but less effective than AMM.
AminoguanidineA precursor compound involved in the synthesis of AMM.Lacks direct hemostatic properties compared to AMM.

AMM stands out due to its combined properties of hemostasis and radioprotection, offering enhanced therapeutic potential in clinical settings compared to its analogs.

Case Studies

Several case studies highlight the efficacy of AMM:

  • Radiation-Induced Leukopenia :
    • In a study involving rabbits and humans, AMM was shown to significantly enhance recovery from radiation-induced leukopenia, reducing chromosomal aberrations during radiotherapy for cervical cancer .
  • Lung Cancer Treatment :
    • A clinical trial involving 65 lung cancer patients demonstrated that the combination of AMM with cytochrome C augmented NK cell activity, providing protective effects against radiation while sensitizing tumors to treatment .

Eigenschaften

CAS-Nummer

4009-68-1

Molekularformel

C12H18N4O5S

Molekulargewicht

330.36 g/mol

IUPAC-Name

1-[(3,6-dihydroxy-1-methyl-2,3-dihydro-1H-inden-5-yl)imino]guanidine;methanesulfonic acid

InChI

InChI=1S/C11H14N4O2.CH4O3S/c1-5-2-9(16)7-3-8(14-15-11(12)13)10(17)4-6(5)7;1-5(2,3)4/h3-5,9,16-17H,2H2,1H3,(H3,12,13);1H3,(H,2,3,4)

InChI-Schlüssel

BILXMHZJNCPMDS-UHFFFAOYSA-N

SMILES

CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O.CS(=O)(=O)O

Isomerische SMILES

CN1CC(C2=C/C(=N/N=C(N)N)/C(=O)C=C21)O.CS(=O)(=O)O

Kanonische SMILES

CC1CC(C2=CC(=C(C=C12)O)N=NC(=N)N)O.CS(=O)(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

A-Peest, Adchnon S, Adrenochrome guanylhydrazone mesilate, Adrenochrome Monoaminoguanidine Mesilate, Adrenochrome monoguanylhydrazone methanesulfonate, S-Adchnon

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adrenochrome monoaminoguanidine mesilate
Reactant of Route 2
Adrenochrome monoaminoguanidine mesilate
Reactant of Route 3
Adrenochrome monoaminoguanidine mesilate
Reactant of Route 4
Adrenochrome monoaminoguanidine mesilate
Reactant of Route 5
Adrenochrome monoaminoguanidine mesilate
Reactant of Route 6
Adrenochrome monoaminoguanidine mesilate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.